molecular formula C11H15NO3 B1309043 2-[2-(Dimethylamino)ethoxy]benzoic acid CAS No. 206261-66-7

2-[2-(Dimethylamino)ethoxy]benzoic acid

Cat. No.: B1309043
CAS No.: 206261-66-7
M. Wt: 209.24 g/mol
InChI Key: JZLYEZGHBQFRLU-UHFFFAOYSA-N
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Description

2-[2-(Dimethylamino)ethoxy]benzoic acid is an organic compound with the molecular formula C11H15NO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzoic acid moiety linked to a dimethylaminoethoxy group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Dimethylamino)ethoxy]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the benzoic acid is replaced by the dimethylaminoethoxy group. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Dimethylamino)ethoxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Dimethylamino)ethoxy]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Dimethylamino)ethoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Dimethylamino)ethoxy]ethyl benzoate
  • 2-[2-(Dimethylamino)ethoxy]benzaldehyde
  • 2-[2-(Dimethylamino)ethoxy]benzyl alcohol

Uniqueness

2-[2-(Dimethylamino)ethoxy]benzoic acid is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications in both aqueous and organic environments .

Properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(2)7-8-15-10-6-4-3-5-9(10)11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLYEZGHBQFRLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424470
Record name 2-[2-(Dimethylamino)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206261-66-7
Record name 2-[2-(Dimethylamino)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Dimethylamino-ethoxy)-benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4.4 g of methyl 2-[2-(N,N-dimethylamino)ethyl]oxy-benzoate are heated in the microwave for 15 minutes at 300 W with 30 ml of 5N hydrochloric acid. The mixture is extracted with ethyl acetate, the aqueous phase is concentrated by evaporation and recrystallised from acetonitrile/ether. Yield: 4.2 g (86% of theory).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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